1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thieno[3,2-d]pyrimidine precursors with 2,4-difluorobenzyl and phenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Scientific Research Applications
1-(2,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as kinases. It may inhibit the activity of these enzymes by binding to their active sites, thereby disrupting cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Thieno[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities.
Benzofuran[3,2-d]pyrimidine: Studied for its potential anticancer properties. 1-(2,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H12F2N2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-7-6-12(15(21)10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10H,11H2 |
InChI Key |
FNHSGTCWPNBETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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